![molecular formula C25H22FN3O2 B2978606 (3-(4-fluorophenoxy)phenyl)(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone CAS No. 2034386-08-6](/img/structure/B2978606.png)
(3-(4-fluorophenoxy)phenyl)(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone
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Overview
Description
The compound contains several functional groups, including a benzimidazole group and a pyrrolidine group. Benzimidazole is a type of organic compound that’s a fusion of benzene and imidazole . It’s known for its wide range of chemical and biological properties and is a key component in many pharmaceutical drugs . Pyrrolidine is a five-membered ring with four carbon atoms and one nitrogen atom. It’s often found in many natural alkaloids and pharmaceutical drugs .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups. The benzimidazole group would contribute a bicyclic structure with one aromatic ring and one non-aromatic ring. The pyrrolidine group would add a five-membered ring to the structure .Chemical Reactions Analysis
Benzimidazole and pyrrolidine groups can participate in a variety of chemical reactions. For example, benzimidazole can act as a base and nucleophile, participating in reactions such as alkylation and acylation . Pyrrolidine can undergo reactions such as N-alkylation and ring-opening reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Generally, benzimidazole derivatives are solid at room temperature and have good solubility in polar solvents due to the presence of polar nitrogen atoms . Pyrrolidine derivatives are usually liquid and have a fishy odor .Scientific Research Applications
Synthesis and Structural Analysis
A detailed study by Huang et al. (2021) describes the synthesis, crystal structure, and density functional theory (DFT) analysis of methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and a related compound, showcasing their boric acid ester intermediates with benzene rings. These compounds were obtained via a three-step substitution reaction, and their structures were confirmed using FTIR, 1H and 13C NMR spectroscopy, mass spectrometry, X-ray diffraction, and further analyzed through DFT to reveal physicochemical properties. This study highlights the compound's utility in advanced material synthesis and provides insights into its molecular electrostatic potential and frontier molecular orbitals Huang et al., 2021.
Photophysical and Electromagnetic Properties
Volpi et al. (2017) investigated a series of 1,3-diarylated imidazo[1,5-a]pyridine derivatives, synthesized through a one-pot, three-component condensation process. These compounds were characterized by spectroscopic and crystallographic techniques, discussing their optical properties in relation to their chemical structures. The absorption and fluorescence spectra showed notable Stokes' shift ranges, indicating potential applications in low-cost luminescent materials and highlighting the compound's relevance in the development of novel photonic and electronic materials Volpi et al., 2017.
Antimicrobial and Antimycobacterial Evaluation
Research by Narasimhan et al. (2011) on a series of compounds related to the structure of interest demonstrated significant antimicrobial and antimycobacterial activities. The study synthesized and screened a series of compounds for their bioactivity and found certain derivatives to be highly effective against bacterial and fungal strains, suggesting the potential of these compounds in antimicrobial and antimycobacterial drug development Narasimhan et al., 2011.
Antiproliferative Activity and Molecular Docking
Prasad et al. (2018) synthesized a novel compound and evaluated its antiproliferative activity. The structure was characterized using various spectroscopic methods and X-ray diffraction studies. The molecular structure is stabilized by inter and intra-molecular hydrogen bonds, with Hirshfeld surface analysis employed to analyze intermolecular interactions. This research outlines the compound's potential in antiproliferative therapies, emphasizing its stability and interaction mechanisms Prasad et al., 2018.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
[3-(4-fluorophenoxy)phenyl]-[3-(2-methylbenzimidazol-1-yl)pyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22FN3O2/c1-17-27-23-7-2-3-8-24(23)29(17)20-13-14-28(16-20)25(30)18-5-4-6-22(15-18)31-21-11-9-19(26)10-12-21/h2-12,15,20H,13-14,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMFCRSVBUPIWJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1C3CCN(C3)C(=O)C4=CC(=CC=C4)OC5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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